Tamoxifen

Estrogen Receptor Binding SERM Selectivity Competitive Binding Assay

Tamoxifen (CAS 10540-29-1) is the essential SERM parent base for breast cancer research. Unlike its active metabolites (4-OH-TAM, endoxifen) or later-generation SERMs, only tamoxifen delivers AEBS-mediated ER-independent cytotoxicity (>5 μM), CYP2D6-dependent pharmacogenomic profiles, and partial uterine agonist activity vital for endometrial safety studies. Its BCS Class II solubility and commercial metastable Form A make it the benchmark for formulation development. Select the parent compound to ensure reproducible, publication-grade data.

Molecular Formula C26H29NO
Molecular Weight 371.5 g/mol
CAS No. 10540-29-1
Cat. No. B001202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen
CAS10540-29-1
SynonymsCitrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium
Molecular FormulaC26H29NO
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
InChIInChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
InChIKeyNKANXQFJJICGDU-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline powder
Solubility2.6 [ug/mL] (The mean of the results at pH 7.4)
1.02e-03 g/L

Tamoxifen (CAS 10540-29-1) as a Selective Estrogen Receptor Modulator (SERM) for Research and Clinical Procurement


Tamoxifen (CAS 10540-29-1) is a nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogen agonist and antagonist activities [1]. It is widely employed as the prototypical SERM in breast cancer research and is the active pharmaceutical ingredient in first-line adjuvant therapy for estrogen receptor-positive breast cancer [2]. Tamoxifen citrate is the most commonly used salt form in both research and clinical formulations due to its well-characterized physicochemical properties and bioavailability profile [3].

Why Tamoxifen Cannot Be Interchanged with Its Metabolites or Other SERMs Without Functional Consequences


Tamoxifen's clinical and research utility is not interchangeable with its active metabolites (e.g., 4-hydroxytamoxifen, endoxifen) or other SERMs (e.g., raloxifene, toremifene) due to substantial differences in estrogen receptor (ER) binding affinity, isoform selectivity, and tissue-specific effects [1]. While tamoxifen is a prodrug requiring CYP2D6-mediated metabolism to its more potent metabolites, the parent compound itself exhibits a distinct pharmacological profile with lower ERα binding affinity (IC50 ~570 nM) compared to its metabolites, but greater cytotoxic potential at higher concentrations in ER-negative cells [2]. Furthermore, tamoxifen displays partial agonist activity in the uterus, which is attenuated in later-generation SERMs like raloxifene, making direct substitution problematic for studies of endometrial effects [3].

Quantitative Differentiation Evidence for Tamoxifen (CAS 10540-29-1) Against Analogs and Alternatives


ERα and ERβ Binding Affinity and Selectivity: Tamoxifen vs. Metabolites

Tamoxifen exhibits substantially lower binding affinity for both ERα and ERβ compared to its active metabolites 4-hydroxytamoxifen and endoxifen. In competitive binding assays using human ER isoforms, tamoxifen showed an IC50 of approximately 570 nM for ERα and 560 nM for ERβ (based on relative binding affinity calculations using estradiol as reference with IC50 of 5.7 nM and 5.6 nM, respectively). In contrast, 4-hydroxytamoxifen demonstrated IC50 values of 30 nM for ERα and 26 nM for ERβ, representing approximately 19-fold and 22-fold higher affinity, respectively [1]. Endoxifen showed intermediate affinity with IC50 values of 47 nM for ERα and 118 nM for ERβ, resulting in a distinct selectivity profile (α/β ratio 2.52) compared to tamoxifen's roughly balanced α/β binding [2]. This quantitative difference in receptor engagement explains why tamoxifen is used as a prodrug in vivo but may require different dosing or experimental design in vitro compared to its metabolites.

Estrogen Receptor Binding SERM Selectivity Competitive Binding Assay

Cytotoxic Activity in ER-Negative Breast Cancer Cells: Tamoxifen vs. Analogs

Tamoxifen exhibits concentration-dependent cytotoxicity in ER-negative breast cancer cells (MDA-MB-330) that is not observed with certain analogs lacking the basic side chain. At concentrations greater than 5 μM, tamoxifen inhibited the growth of MDA-MB-330 cells, whereas the analog ICI 145680 (which retains the diphenylbutene core but has a nonbasic side chain) showed no growth inhibition at doses below 20 μM [1]. This difference in cytotoxic potency was attributed to the basic dimethylaminoethoxy side chain of tamoxifen, which enables interaction with the microsomal antiestrogen binding site (AEBS), a property lost in ICI 145680 [1]. The cytotoxic effect of tamoxifen at concentrations >7.5 μM was not reversible by estradiol, indicating an ER-independent mechanism [1].

ER-Independent Cytotoxicity Breast Cancer Cell Lines Antiestrogen Binding Site

Uterine Agonist Activity: Tamoxifen vs. Raloxifene in Rodent Models

In ovariectomized rat uterus, tamoxifen produces significantly greater induction of estrogen-responsive markers than raloxifene, demonstrating its partial agonist activity in this tissue. Ornithine decarboxylase (ODC) and creatine kinase BB (CK-BB) induction were measured over 72 hours following compound administration. The efficacy of induction showed a clear rank order: estradiol > tamoxifen or toremifene > raloxifene [1]. Specifically, tamoxifen and toremifene induced comparable levels of both markers, while raloxifene showed substantially lower induction, consistent with its reduced uterine agonist profile [1]. This differential uterine activity is clinically relevant, as tamoxifen use is associated with increased risk of endometrial pathologies, whereas raloxifene shows minimal endometrial stimulation [2].

Tissue-Specific Agonism Uterine Effects SERM Pharmacology

Clinical Efficacy in Premenopausal Breast Cancer: Tamoxifen vs. Aromatase Inhibitors

In premenopausal women with ER-positive early-stage breast cancer receiving ovarian suppression, aromatase inhibitors (anastrozole, exemestane, or letrozole) demonstrate superior breast cancer recurrence reduction compared to tamoxifen. A patient-level meta-analysis of 7030 women from four randomized trials (median follow-up 8.0 years) showed that aromatase inhibitors reduced breast cancer recurrence risk by 21% compared to tamoxifen (RR 0.79, 95% CI 0.69–0.90, p=0.0005) [1]. The absolute reduction in 5-year recurrence risk was 3.2% (95% CI 1.8–4.5), with recurrence rates of 6.9% for aromatase inhibitors versus 10.1% for tamoxifen [1]. Notably, this benefit was confined to years 0–4 (RR 0.68, 99% CI 0.55–0.85), and no significant difference in breast cancer mortality was observed (RR 1.01, 95% CI 0.82–1.24) [1]. However, aromatase inhibitors were associated with a higher rate of bone fractures (6.4% vs. 5.1%; RR 1.27, 95% CI 1.04–1.54) [1].

Adjuvant Therapy Premenopausal Breast Cancer Disease-Free Survival

Polymorphic Form Distinction: Tamoxifen Citrate Metastable Form A vs. Stable Form B

Tamoxifen citrate exists in two distinct polymorphic forms: metastable form A and stable form B. Physical-chemical characterization revealed that the commercial tamoxifen citrate product is the metastable form A [1]. Following spray-drying processing for microparticle formulation, tamoxifen citrate converts to an amorphous state, which can influence dissolution rate and bioavailability [1]. Additionally, multiwell salt screening studies confirmed that tamoxifen exhibits a tendency toward mono salt formation (e.g., monocitrate, monofumarate) rather than hemi salts with polybasic acids, and most tamoxifen salts can yield multiple polymorphic forms [2]. This polymorphic variability has implications for batch-to-batch consistency in solid dosage formulations.

Solid-State Characterization Polymorphism Drug Formulation

Oral Bioavailability Enhancement via Cyclodextrin Complexation: Tamoxifen Formulation Comparison

Complexation of tamoxifen with methyl-β-cyclodextrin (M-β-CD) significantly enhances oral bioavailability compared to commercial tamoxifen tablet formulations. In a comparative dissolution study, a tablet formulation using co-lyophilized tamoxifen:M-β-CD (1:1) complex released 99% of the drug within 30 minutes, demonstrating superior release properties compared to commercial tamoxifen tablets . In vivo pharmacokinetic studies in Sprague–Dawley rats showed that the peak plasma concentration (Cmax) of the tamoxifen/M-β-CD tablet formulation was twofold higher than that achieved with the commercial tablet formulation . This enhancement is attributed to the improved aqueous solubility of tamoxifen upon cyclodextrin complexation, addressing the drug's classification as a BCS Class II compound with dissolution rate-limited absorption .

Bioavailability Enhancement Cyclodextrin Complexation Formulation Development

Optimal Research and Industrial Application Scenarios for Tamoxifen (CAS 10540-29-1) Based on Quantitative Evidence


In Vitro Studies of ER-Independent Cytotoxicity and AEBS-Mediated Effects

Tamoxifen is the preferred compound for investigating ER-independent cytotoxicity mediated by the microsomal antiestrogen binding site (AEBS). As demonstrated in MDA-MB-330 ER-negative breast cancer cells, tamoxifen inhibits growth at concentrations >5 μM, whereas analogs lacking the basic dimethylaminoethoxy side chain (e.g., ICI 145680) are inactive below 20 μM [1]. Researchers studying AEBS pharmacology or high-concentration tamoxifen effects should select the parent compound rather than metabolites or side chain-modified analogs.

Preclinical Models Requiring Prodrug Activation via CYP2D6 Metabolism

For in vivo studies examining CYP2D6-dependent metabolism and pharmacogenomic effects, tamoxifen is the essential starting material. Tamoxifen is a prodrug with relatively weak ER binding (ERα IC50 ~570 nM) that requires conversion to the more potent metabolites 4-hydroxytamoxifen (ERα IC50 30 nM) and endoxifen (ERα IC50 47 nM) for full antiestrogenic activity [2]. Direct use of metabolites would bypass this activation step and confound studies of CYP2D6 polymorphism effects on tamoxifen efficacy.

Uterine Agonist Studies and Endometrial Safety Pharmacology

Tamoxifen serves as a positive control or reference SERM for studies of uterine agonist activity. In ovariectomized rat models, tamoxifen induces significantly greater expression of estrogen-responsive markers (ODC, CK-BB) than raloxifene, though less than estradiol [3]. This intermediate agonist profile makes tamoxifen the appropriate comparator when evaluating novel SERMs for endometrial safety or when investigating mechanisms of tamoxifen-associated endometrial pathologies.

Formulation Development Targeting Enhanced Oral Bioavailability

Tamoxifen's poor aqueous solubility (BCS Class II) makes it an ideal candidate for formulation development studies aimed at improving oral bioavailability. The quantifiable twofold increase in Cmax achieved with methyl-β-cyclodextrin complexation provides a validated benchmark for new formulation approaches . Procurement of tamoxifen free base or citrate salt for formulation research should specify the desired polymorphic form (commercial metastable form A) and account for potential amorphous conversion during processing [4].

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